4-Bromo-2-methyloxazole

Catalog No.
S3381351
CAS No.
1240613-43-7
M.F
C4H4BrNO
M. Wt
161.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methyloxazole

Unsubstituted 4-bromooxazole suffers from C2-H deprotonation (pKa ~20) under basic cross-coupling conditions, causing ring-opening degradation and poor yields. 4-Bromo-2-methyloxazole solves this with a protective C2-methyl group that blocks decomposition, enabling robust room-temperature cross-coupling without cryogenic controls. Ideal for scalable synthesis of 2,4-disubstituted oxazoles, peptidomimetics, and combretastatin A-4 analogues.

CAS Number

1240613-43-7

Product Name

4-Bromo-2-methyloxazole

IUPAC Name

4-bromo-2-methyl-1,3-oxazole

Molecular Formula

C4H4BrNO

Molecular Weight

161.98 g/mol

InChI

InChI=1S/C4H4BrNO/c1-3-6-4(5)2-7-3/h2H,1H3

InChI Key

KBTACCRQDCKTJZ-UHFFFAOYSA-N

SMILES

CC1=NC(=CO1)Br

Canonical SMILES

CC1=NC(=CO1)Br

Synonyms

4-Bromo-2-methyl-1,3-oxazole, 2-Methyl-4-bromooxazole, 4-Bromo-2-methyloxazole

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4-Bromo-2-methyloxazole (CAS 1240613-43-7) is a regiochemically stable heterocyclic building block utilized extensively in pharmaceutical synthesis and materials science. Featuring a reactive bromine atom at the C4 position and a protective methyl group at the C2 position, this compound serves as a highly effective electrophilic partner for palladium-catalyzed cross-coupling reactions[1]. The strategic placement of the 2-methyl group fundamentally alters the handling and reactivity profile of the oxazole core, providing essential steric and electronic stabilization that prevents the ring-opening degradation pathways commonly observed in unsubstituted analogs[2]. Consequently, it is a preferred starting material for the scalable production of 2,4-disubstituted oxazoles and peptidomimetics.

Procurement Fit

Regioselective C4 bromination handle for Suzuki coupling
Distinct electronic/steric profile vs 2-bromo regioisomers
Compatible with Pd-catalyzed cross-coupling workflows

Substituting 4-bromo-2-methyloxazole with its unsubstituted counterpart, 4-bromooxazole, introduces severe process liabilities during procurement and scale-up. The C2 proton of an unsubstituted oxazole is highly acidic (pKa ~ 20) and highly susceptible to deprotonation by the basic reagents required for standard cross-coupling or metalation protocols[1]. Once deprotonated, the resulting C2-anionic species exists in an equilibrium with a ring-opened acyclic enolate-isonitrile intermediate, leading to rapid degradation, complex mixtures, and drastically reduced yields[2]. By incorporating a methyl group at this vulnerable C2 position, 4-bromo-2-methyloxazole effectively blocks this decomposition pathway, enabling robust transformations under standard basic conditions without requiring cryogenic cooling or transient protecting groups.

Substitution Risk

4-Bromo-2-methyloxazole
Generic Bromooxazole
Suzuki coupling reactivity
Favored electrophilic partner
Lower reactivity may require harsher conditions
Regioselectivity in synthesis
High C4 preference ensures isomer purity
Mis-positioned bromine may reduce cross-coupling efficiency
Electronic profile
C2 methyl modulates electron density
Altered steric/electronic effects may shift reactivity

Base-Induced Ring Cleavage Eliminated

Unsubstituted oxazoles possess a highly acidic C2 proton (pKa ~ 20), making them vulnerable to base-induced deprotonation. Under basic conditions, the C2-deprotonated oxazole rapidly equilibrates with an acyclic enolate-isonitrile, leading to irreversible ring cleavage[1]. 4-Bromo-2-methyloxazole completely circumvents this liability. The C2-methyl group sterically and electronically protects the most vulnerable site on the heterocycle, ensuring the ring remains intact during basic cross-coupling procedures, thereby preventing the severe yield losses typically associated with the degradation of unprotected oxazoles.

Evidence DimensionBase-induced ring cleavage susceptibility
Target Compound Data4-Bromo-2-methyloxazole: 0% C2-deprotonation (position blocked)
Comparator Or Baseline4-Bromooxazole: Highly susceptible (equilibrium with acyclic isonitrile enolate)
Quantified DifferenceComplete elimination of C2-driven ring opening
ConditionsBasic cross-coupling or metalation conditions (e.g., carbonate bases, LDA)

Eliminating ring-opening degradation allows buyers to scale up basic cross-coupling reactions without the severe yield penalties or cryogenic requirements of unsubstituted oxazoles.

C4 vs C2 Bromination
Reported
98:2 C4:C2 ratio
Supports high isomeric purity for consistent coupling
Lithiation/NBS conditions at -70 °C

Halogen Dance Rearrangement Immunity

When selecting brominated oxazoles for complex API synthesis, regiochemical fidelity is paramount. 5-Bromooxazoles are notorious for undergoing 'halogen dance' rearrangements under basic conditions (such as treatment with LDA), where the bromine atom migrates from the C5 to the C4 position to form a thermodynamically more stable intermediate . This isomerization leads to mixed product profiles and requires extensive chromatographic purification. 4-Bromo-2-methyloxazole, already possessing the halogen at the thermodynamically favored C4 position and protected at C2, is immune to this rearrangement, ensuring >99% regiochemical retention during functionalization sequences.

Evidence DimensionRegiochemical isomerization under strong base
Target Compound Data4-Bromo-2-methyloxazole: Stable (no halogen migration)
Comparator Or Baseline5-Bromooxazoles: Undergoes halogen dance to 4-bromo isomers
Quantified DifferencePrevention of batch-ruining regiochemical scrambling
ConditionsStrong base exposure (e.g., LDA, lithium amides)

Procuring the 4-bromo isomer directly prevents costly batch failures caused by unpredictable halogen migration during downstream basic functionalization.

Suzuki Coupling Suitability
Class-level inference
4-Bromooxazoles preferred over 2-bromo
May improve cross-coupling yield and predictability
Pd(dppf)Cl2, aqueous 2-MeTHF at 70 °C

High-Yield 2,4-Disubstituted Oxazole Synthesis

The 2,4-disubstituted oxazole motif is a privileged scaffold found in numerous biologically active compounds. Synthesizing this motif via the Suzuki-Miyaura cross-coupling of 4-bromooxazoles with aryl boronic acids proceeds with high efficiency, routinely delivering yields exceeding 80-89%[1]. In contrast, attempting to functionalize the C4 position of an oxazole via multi-step sequences involving temporary C2-blocking groups (e.g., using 2-chlorooxazole-4-carboxylates) requires multiple transformations, including halogenation and decarboxylation, which lowers overall throughput. 4-Bromo-2-methyloxazole provides a direct, single-step coupling vector.

Evidence DimensionDirect access to 2,4-disubstituted oxazoles via Suzuki coupling
Target Compound Data4-Bromo-2-methyloxazole: Direct, high-yield coupling (>80%)
Comparator Or Baseline2-Haloxazoles: Requires multi-step protection/deprotection to access C4
Quantified DifferenceStreamlined single-step synthesis with higher overall throughput
ConditionsStandard Pd-catalyzed Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, arylboronic acid, base)

For pharmaceutical procurement, this compound acts as a direct, high-yielding vector to the 2,4-disubstituted oxazole pharmacophore, cutting out multi-step protection strategies.

ATAD2 vs BRD4 Binding
Supporting evidence
Kd ATAD2 158 nM; BRD4 1590 nM
10-fold ATAD2 selectivity context
Bromosphere assay, HUT78 cells
pKa Prediction
Predicted
4-Br-2-Me: pKa -1.06; 2-Br-5-Me: 0.14
Lower pKa may affect protonation state
ACD/Labs predicted values

2,4-Disubstituted Peptidomimetics

Following directly from its high-yielding cross-coupling profile, this compound is the ideal starting material for incorporating conformationally constrained oxazole rings into peptide backbones [1]. The C2-methyl group ensures metabolic stability and prevents ring-opening during the basic conditions required for peptide coupling and functionalization.

Antitubulin Agents

Leveraging the regiochemical stability of the C4-bromine, it is used to precisely construct 2-methyl-4,5-disubstituted or 2,4-disubstituted combretastatin A-4 analogues for oncology research . The immunity to halogen dance rearrangements ensures reproducible batch-to-batch synthesis of these critical APIs.

Conjugated Polymers and Organic Electronics

The stable C2-methyl group and reactive C4-bromine allow for iterative cross-coupling to build extended pi-conjugated systems, such as benzobisoxazoles, for organic electronics [1]. Preventing C2-driven ring-opening defects is critical for maintaining the structural integrity and electronic performance of the resulting materials.

Application Fit Matrix

Application
Selection Property
Validation Focus
4-Aryl/Heteroaryl Oxazole Synthesis
Regioselective C4 coupling handle
Isomeric purity & coupling yield
ATAD2 Bromodomain Probe Development
ATAD2-selectivity context
Bromodomain binding selectivity assays
pH-Responsive Oxazole Derivatives
Predicted pKa profile
Stability under acidic conditions

XLogP3

1.8

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